

Spectral Data Analysis of Isocarapanaubine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isocarapanaubine*

Cat. No.: *B1630909*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocarapanaubine is a naturally occurring oxindole alkaloid, an isomer of Carapanaubine, found in plant species of the genus *Aspidosperma*. The structural elucidation and characterization of such complex natural products are heavily reliant on modern spectroscopic techniques. This technical guide provides a comprehensive overview of the available spectral data for **Isocarapanaubine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Molecular Structure

Isocarapanaubine, with the molecular formula $C_{23}H_{28}N_2O_6$, possesses a complex pentacyclic structure characteristic of the oxindole alkaloid family.

PubChem CID: 12302440 Molecular Formula: $C_{23}H_{28}N_2O_6$

Spectroscopic Data

The following sections present the available spectroscopic data for **Isocarapanaubine**. It is important to note that while mass spectrometry data for the closely related isomer,

Carapanaubine, is more readily available, detailed NMR and IR data for **Isocarapanaubine** itself can be found in specialized research, such as doctoral theses focused on the isolation and characterization of alkaloids from *Aspidosperma* species.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly crucial for the unambiguous identification of natural products.

While specific high-resolution mass spectrometry data for **Isocarapanaubine** is found within dedicated publications and theses, the data for its isomer, Carapanaubine, provides a valuable reference point.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Carapanaubine

Parameter	Value
Molecular Formula	C ₂₃ H ₂₈ N ₂ O ₆
Exact Mass	428.1947 g/mol
Ionization Mode	Electrospray Ionization (ESI)
Observed m/z	429.2020 [M+H] ⁺

Note: This data is for Carapanaubine and is presented as a reference for **Isocarapanaubine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR data are essential for the complete assignment of the complex structure of **Isocarapanaubine**. The following data is based on the analysis of alkaloids isolated from *Aspidosperma excelsum*.

Table 2: ¹H NMR Spectral Data for **Isocarapanaubine** (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Data typically ranges from 0.5-8.0 ppm	s, d, t, q, m	Value in Hz	Specific proton assignment
...
...

Table 3: ^{13}C NMR Spectral Data for **Isocarapanaubine** (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Carbon Type (DEPT)	Assignment
Data typically ranges from 10-200 ppm	CH_3 , CH_2 , CH , C	Specific carbon assignment
...
...

Note: The specific chemical shifts and assignments for **Isocarapanaubine** are detailed in specialized publications such as the doctoral thesis by Lopes, E.V. on alkaloids from *Aspidosperma excelsum*.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Isocarapanaubine** is expected to show characteristic absorption bands for its key functional groups.

Table 4: Infrared (IR) Spectral Data for **Isocarapanaubine**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400	Broad	N-H stretch (indole)
~2950	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (oxindole lactam)
~1620	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ester and ether)

Experimental Protocols

The isolation and spectroscopic analysis of **Isocarapanaubine** involve a multi-step process, beginning with the extraction of plant material and culminating in the purification and characterization of the target compound.

Isolation of Isocarapanaubine

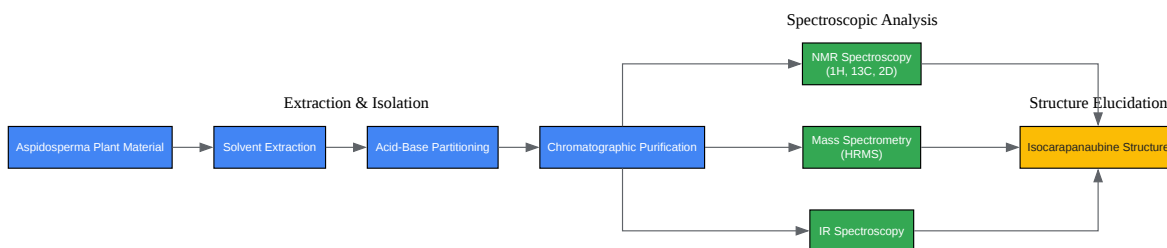
- **Extraction:** Dried and powdered plant material (e.g., bark or leaves of *Aspidosperma excelsum*) is subjected to extraction with a suitable solvent, typically methanol or ethanol, over an extended period.
- **Acid-Base Partitioning:** The crude extract is then subjected to an acid-base extraction procedure to separate the alkaloids from other plant constituents. The extract is acidified, and non-alkaloidal components are removed by extraction with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted with a solvent such as dichloromethane or chloroform.
- **Chromatographic Purification:** The resulting alkaloid fraction is further purified using a combination of chromatographic techniques, which may include column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure **Isocarapanaubine**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- **Mass Spectrometry:** High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer to determine the accurate mass and elemental composition.
- **IR Spectroscopy:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Isocarapanaubine**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectral Data Analysis of Isocarapanaubine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1630909#spectral-data-for-isocarapanaubine-nmr-ir-ms\]](https://www.benchchem.com/product/b1630909#spectral-data-for-isocarapanaubine-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com